

# Pinometostat (EPZ-5676): A Technical Guide to its Discovery and Development

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Pinometostat (formerly EPZ-5676) is a first-in-class, small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). Its development represents a significant advancement in epigenetic therapy, particularly for patients with acute leukemias harboring rearrangements of the Mixed Lineage Leukemia (MLL) gene. These MLL-rearranged (MLL-r) leukemias are characterized by a poor prognosis and have historically had limited effective treatment options. Pinometostat's targeted mechanism of action, which involves the selective inhibition of aberrant H3K79 methylation, offers a novel therapeutic strategy. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of Pinometostat, with a focus on the experimental methodologies and key data that have defined its scientific journey.

# Introduction: The Rationale for Targeting DOT1L in MLL-Rearranged Leukemia

Rearrangements of the MLL gene, located on chromosome 11q23, are found in a significant subset of acute myeloid leukemias (AML) and acute lymphoblastic leukemias (ALL), and are particularly prevalent in infant leukemias.[1] These rearrangements result in the fusion of the N-terminus of the MLL protein with one of over 70 different partner proteins.[2] A critical molecular



consequence of these MLL fusion proteins is the aberrant recruitment of the histone methyltransferase DOT1L to chromatin.[3]

DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79). [4][5] In the context of MLL-r leukemia, the MLL fusion protein tethers DOT1L to ectopic gene loci, leading to hypermethylation of H3K79.[6] This aberrant methylation pattern is crucial for the transcriptional activation of key leukemogenic target genes, including HOXA9 and MEIS1, which drive the proliferation and block the differentiation of hematopoietic progenitor cells, ultimately leading to leukemogenesis.[3][7] The dependency of MLL-r leukemias on this specific epigenetic alteration made DOT1L a highly attractive therapeutic target.

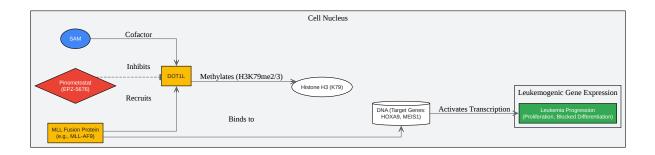
## **Discovery of Pinometostat (EPZ-5676)**

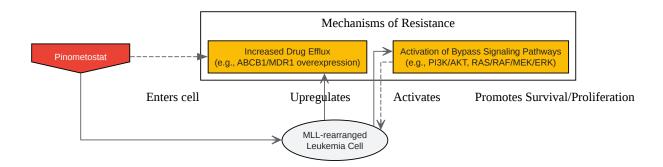
**Pinometostat** was identified through a structure-guided drug discovery program aimed at developing potent and selective inhibitors of DOT1L. It is an S-adenosyl-L-methionine (SAM)-competitive inhibitor, meaning it binds to the SAM-binding pocket of DOT1L, preventing the transfer of a methyl group to H3K79.[8]

## **Mechanism of Action**

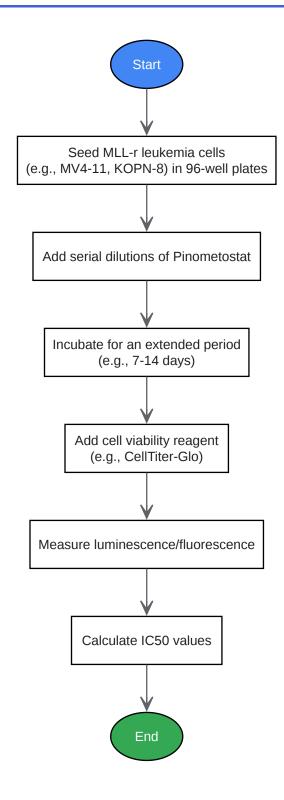
**Pinometostat** selectively inhibits the enzymatic activity of DOT1L, leading to a reduction in the levels of H3K79 di- and tri-methylation (H3K79me2/3).[9] This inhibition reverses the aberrant epigenetic signature in MLL-r leukemia cells, resulting in the transcriptional repression of MLL target genes like HOXA9 and MEIS1.[3] The downregulation of these critical oncogenes leads to cell cycle arrest, differentiation, and ultimately apoptosis in MLL-r leukemia cells.[10]











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